molecular formula C8H10O2 B1682651 Tyrosol CAS No. 501-94-0

Tyrosol

Cat. No. B1682651
CAS RN: 501-94-0
M. Wt: 138.16 g/mol
InChI Key: YCCILVSKPBXVIP-UHFFFAOYSA-N
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Description

Tyrosol is an organic compound with the formula HOC6H4CH2CH2OH . It is classified as a phenylethanoid, a derivative of phenethyl alcohol . It is found in a variety of natural sources, with the principal source in the human diet being olive oil .


Synthesis Analysis

Tyrosol can be synthesized from olive mill wastewater . A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established . The EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase .


Molecular Structure Analysis

Tyrosol has a molecular formula of C8H10O2 . Its average mass is 138.164 Da and its monoisotopic mass is 138.068085 Da .


Chemical Reactions Analysis

Tyrosol can be converted to hydroxytyrosol via a catalytic process . It can also form esters with a variety of organic acids .


Physical And Chemical Properties Analysis

Tyrosol is a colorless solid . Its melting point is 91 to 92 °C and its boiling point is 158 °C at 4 Torr .

Scientific Research Applications

Environmental Application: Degradation in Wastewaters

A novel heterogeneous electro-Fenton (EF) process, utilizing pyrite as a source of iron catalyst, effectively degraded tyrosol, a prevalent phenolic component in olive oil mill wastewaters. This process, leveraging the EF-pyrite system, demonstrated enhanced mineralization efficiency and energy consumption benefits, highlighting its potential for environmental remediation and sustainable wastewater management (Ammar et al., 2015).

Neuroprotective Effects

Tyrosol exhibited significant neuroprotective effects in a rat model of stroke, suggesting its utility in stroke therapy. Its administration reduced infarct volume and sensory motor dysfunction, positioning tyrosol as a promising candidate for neurological disorder treatments (Bu et al., 2007).

Antioxidant and Anti-inflammatory Properties

The synthesis of novel compounds from tyrosol and cinnamic acid derivatives revealed enhanced DPPH radical scavenging activity, indicating potential applications in antioxidant therapies. This study underscores tyrosol's role as a foundation for developing potent antioxidants (Barontini et al., 2014). Additionally, tyrosol suppressed allergic inflammation by inhibiting the activation of phosphoinositide 3-kinase in mast cells, highlighting its anti-allergic inflammatory effects and its potential as a therapeutic agent for allergic disorders (Je et al., 2015).

Biotechnological Production and Recovery

Advancements in biotechnological methods have enabled the engineering of Saccharomyces cerevisiae for improved tyrosol production, showcasing the potential of synthetic biology in enhancing the availability of valuable aromatic compounds (Guo et al., 2019). Additionally, the use of hydrophobic ionic liquids for tyrosol recovery from aqueous streams offers a sustainable approach for managing olive mill wastewater (OMW) and recovering valuable antioxidants, contributing to the circular economy in the olive oil industry (Larriba et al., 2016).

Safety And Hazards

Tyrosol is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity - single exposure (Category 3) . It is toxic and contains a pharmaceutically active ingredient .

Future Directions

Tyrosol has great pharmacological potential, but further studies are still required . A novel microbial consortia catalysis strategy for the production of hydroxytyrosol from tyrosine has been proposed .

properties

IUPAC Name

4-(2-hydroxyethyl)phenol
Source PubChem
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InChI

InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YCCILVSKPBXVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID8060111
Record name 4-Hydroxybenzeneethanol
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Molecular Weight

138.16 g/mol
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Physical Description

Solid
Record name Tyrosol
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Boiling Point

308.00 to 311.00 °C. @ 760.00 mm Hg
Record name Tyrosol
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Product Name

Tyrosol

CAS RN

501-94-0
Record name Tyrosol
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Record name 4-Hydroxyphenylethanol
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Record name Tyrosol
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Record name Benzeneethanol, 4-hydroxy-
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Record name TYROSOL
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Record name Tyrosol
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Melting Point

90 °C
Record name Tyrosol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

To a five-gallon stainless steel reactor, a solution of 4-hydroxyacetophenone (2500 g, 18.4 moles) and a 25% solution of sodium methoxide in methanol (39.1 g, 0.26 moles) in methanol (10,000 g, 312.5 moles), and palladium on carbon catalyst (ESCAT 10, 125 g) were charged. The reactor is purged three times with nitrogen (100 psi). Hydrogen is then charged to a pressure of 300 psi and the reactor is heated to 45° C. The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi. The reactor is cooled to 30° C. and then discharged (12,245 g). The analysis of the solution gave a conversion of 97.6% and a selectivity of 96.0% (note Table 2).
Quantity
2500 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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39.1 g
Type
reactant
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Quantity
312.5 mol
Type
reactant
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Quantity
125 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of BH3.(CH3)2S (500 mL, 2M in tetrahydrofuran) was added dropwise to a solution of methyl 4-hydroxyphenylacetate (116 g, 0.70 mole) in 300 mL dry tetrahydrofuran. This solution was heated at reflux for 2 hr and stirred at room temperature for 12 hr. TLC indicated the presence of phenol and another 30 mL of BH3.(CH3)2S solution was added. This solution was refluxed for 1 hr, cooled, and then hydrolyzed by dropwise addition of water. The mixture was concentrated in vacuo and the residue triturated with ethyl ether. The ethyl ether portion was dried (MgSO4) and concentrated in vacuo to give 90 g (93%) of 4-(2-hydroxyethyl)phenol, m.p. 84°-86°.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
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Quantity
300 mL
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solvent
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reactant
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Synthesis routes and methods III

Procedure details

A solution of methyl 2-(4-hydroxyphenyl)acetate (3.0 g, 18.07 mmol), in THF (20 mL) was added to a stirred suspension of LAH (0.89 g, 23.49 mmol) in THF (20 mL) at 0° C. The stirring was continued at RT for 4 h. Excess of LAH was quenched with saturated Na2SO4 solution and the precipitate formed was filtered off. The filtrated was extracted with ethyl acetate and the organic extract was washed with brine, dried (Na2SO4) and evaporated to dryness. Column purification with 50% ethyl acetate-pet ether yielded the title compound (1.1 g, 44%) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
44%

Synthesis routes and methods IV

Procedure details

Methyl-4-hydroxyphenyl acetate (23.0 g, 139.0 mmol) was dissolved in THF (400 ml). After cooling to 0° C., lithium aluminum hydride (LAH; 7.9 g, 209.0 mmol) was added over 1 hr, stirred for 2 hrs at 0° C. and additionally for 8 hrs at room temperature. 1N aqueous HCl (300 ml) was added at 0° C. and the reaction mixture was extracted with ethylacetate (200 ml×3). The combined organic layer was washed with water (200 ml×2) and sat. NaCl (200 ml) and dried over MgSO4. The dried organic layer was evaporated and the residue was purified by fresh column chromatography on silica gel (hexane/ethylacetate=3/1, v/v) to obtain white solid of the desired product, 4-hydroxyphenethyl alcohol (16.3 g, 118.0 mmol, yield 85%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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